![molecular formula C12H18FN3 B1408021 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine CAS No. 1774896-70-6](/img/structure/B1408021.png)
1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Overview
Description
The compound “1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as substituted pyridines, has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported .Scientific Research Applications
1. Reactions with Amines
Research indicates that compounds similar to 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine, such as 2-fluoropyridine, can undergo catalyst-free reactions with amines. This process results in the formation of N-(pyridin-2-yl) derivatives. This characteristic of 2-fluoropyridine derivatives demonstrates their potential utility in synthetic chemistry for creating new chemical compounds (Abel et al., 2015).
2. Multireceptorial Binding Studies
Compounds structurally related to 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine have been studied for their affinity towards sigma1 and EBP sites. These studies involve synthesizing various derivatives and testing them in multireceptorial radioligand binding assays. Such research contributes to understanding the structure-affinity relationships of sigma receptor subtypes (Berardi et al., 2001).
3. Synthesis of Herbicides
Studies have shown that the cascade cyclization of fluoroalkyl alkynylimines with primary amines, which can involve compounds like 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine, is used for synthesizing novel fluoropicolinate herbicides. This method provides access to picolinic acids, which are of interest as potential herbicides (Johnson et al., 2015).
4. Chemoselective Amination
Research into the chemoselective functionalization of similar compounds, like 5-bromo-2-chloro-3-fluoropyridine, demonstrates their potential in selective amination processes. These processes are crucial for creating specific substitution products, which are important in various chemical syntheses (Stroup et al., 2007).
properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15(2)11-3-5-16(6-4-11)12-7-10(13)8-14-9-12/h7-9,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVIDMQEZPJZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202272 | |
Record name | 4-Piperidinamine, 1-(5-fluoro-3-pyridinyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine | |
CAS RN |
1774896-70-6 | |
Record name | 4-Piperidinamine, 1-(5-fluoro-3-pyridinyl)-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinamine, 1-(5-fluoro-3-pyridinyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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